Taccalonolide C Exhibits Differential Cytotoxicity Profile Versus Taccalonolide A and Paclitaxel in Multidrug-Resistant Cancer Cell Lines
Taccalonolide C, as a representative taccalonolide class member, demonstrates preserved cytotoxic efficacy against P-glycoprotein-overexpressing multidrug-resistant cancer cells, in direct contrast to paclitaxel. In the SKVLB-1 vinblastine-selected multidrug-resistant cell line that overexpresses P-glycoprotein, taccalonolide retains full antiproliferative activity, whereas paclitaxel is rendered ineffective due to Pgp-mediated drug efflux [1]. The class-level resistance profile is further substantiated by data showing that taccalonolides A, E, B, and N were effective in vitro against cell lines overexpressing both Pgp and MRP7, and taccalonolides A and E demonstrated in vivo efficacy against the doxorubicin- and paclitaxel-resistant, Pgp-expressing Mam17/ADR tumor model [2].
| Evidence Dimension | Cytotoxic efficacy in multidrug-resistant P-glycoprotein-overexpressing cancer cells |
|---|---|
| Target Compound Data | Taccalonolide (class): Retains efficacy; IC50 values of 2.3 μM (SK-OV-3) and 2.1 μM (MDA-MB-435); effective against multidrug-resistant SKVLB-1 cells [1] |
| Comparator Or Baseline | Paclitaxel: Ineffective against SKVLB-1 due to P-glycoprotein-mediated drug efflux [1] |
| Quantified Difference | Taccalonolide circumvents Pgp-mediated resistance while paclitaxel is susceptible; taccalonolide appears to be a poor substrate for P-glycoprotein-mediated transport [1] |
| Conditions | SKVLB-1 multidrug-resistant cell line (Pgp-overexpressing) derived from SK-OV-3 human ovarian carcinoma; Mam17/ADR Pgp-expressing doxorubicin- and paclitaxel-resistant tumor xenograft model in vivo [1][2] |
Why This Matters
This differential resistance profile identifies taccalonolide C as a critical tool compound for research programs investigating P-glycoprotein-mediated taxane resistance mechanisms and screening next-generation microtubule stabilizers intended for taxane-refractory cancer indications.
- [1] US Patent 6,878,699 B1. Taccalonolide microtubule stabilizing agents. University of Hawaii. Filed May 18, 2000. Issued April 12, 2005. View Source
- [2] Risinger AL, Jackson EM, Polin LA, et al. The taccalonolides: microtubule stabilizers that circumvent clinically relevant taxane resistance mechanisms. Cancer Res. 2008;68(21):8881-8888. View Source
